Nerofe - 1311294-45-7

Nerofe

Catalog Number: EVT-10947435
CAS Number: 1311294-45-7
Molecular Formula: C96H129N21O20
Molecular Weight: 1897.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nerofe is under investigation in clinical trial NCT03059615 (A Phase 2a, Open-Label, Two Stage Study of Nerofe or Nerofe With Doxorubicin in Subjects With AML or MDS).
Tumor-Cells Apoptosis Factor Hormone-Peptide is a synthetic 14-amino acid peptide derived from a novel human peptide hormone, Tumor-Cells Apoptosis Factor (TCApF), with potential antineoplastic activity. Upon intravenous administration, tumor-cells apoptosis factor hormone-peptide binds to the T1/ST2 receptor (IL1RL1) and activates both caspase 8 and Bcl-2 mediated apoptosis, in addition to the activation of p38 MAPK and JNK signaling cascades in tumor cells. Furthermore, this agent inhibits angiogenesis by suppressing the expressions of vascular endothelial growth factor A (VEGFA) and fms-related tyrosine kinase 1 (VEGFR1). Tumor-cells apoptosis factor hormone-peptide also modulates immune system responses via increasing the expressions of interleukin-10 and anti-angiogenic interleukin. T1/ST2 receptor, a member of the toll/interleukin-1 receptor superfamily, is overexpressed in certain cancer cells.
Synthesis Analysis

The synthesis of Nerofe involves a series of biochemical techniques aimed at isolating and characterizing this peptide. The initial step typically includes the extraction of cDNA from human tissues, followed by cloning and expression in suitable host systems. The specific derivative known as dTCApFs has been synthesized using established protocols that involve solid-phase peptide synthesis techniques, ensuring high purity and yield .

In laboratory settings, various concentrations of Nerofe have been tested for their effects on cancer cell lines, demonstrating its potential as a therapeutic agent when combined with other chemotherapeutics like Doxorubicin .

Molecular Structure Analysis

Nerofe's molecular structure is characterized by its peptide composition, which includes specific amino acid sequences that confer its biological activity. The structural formula can be represented as follows:

Nerofe=CxHyNzOw\text{Nerofe}=\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww are integers representing the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its conformation and stability under physiological conditions .

Chemical Reactions Analysis

Nerofe participates in several chemical reactions primarily related to its interaction with cellular receptors. Upon binding to the T1/ST2 receptor, it activates intracellular signaling pathways that lead to the activation of caspases 3, 8, and 9. This process initiates apoptosis through both intrinsic and extrinsic pathways .

In vitro studies have shown that Nerofe enhances the production of reactive oxygen species (ROS) when combined with other agents like Doxorubicin, further promoting apoptotic processes in cancer cells .

Mechanism of Action

The mechanism by which Nerofe exerts its effects involves multiple steps:

  1. Binding: Nerofe binds to the T1/ST2 receptor on target cells.
  2. Signal Transduction: This binding activates downstream signaling pathways involving mitogen-activated protein kinases (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB).
  3. Caspase Activation: The activation of these pathways leads to the upregulation of caspases that mediate apoptosis.
  4. Induction of ER Stress: Nerofe has been shown to induce endoplasmic reticulum stress by disrupting Golgi apparatus function, which further contributes to cell death mechanisms .
Physical and Chemical Properties Analysis

Nerofe exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 2,000 Da (Daltons), typical for small peptides.
  • Solubility: Highly soluble in aqueous solutions due to its peptide nature.
  • Stability: Stability can vary depending on environmental conditions such as pH and temperature; generally stable under physiological conditions but may require specific storage conditions to prevent degradation.

Analytical methods such as high-performance liquid chromatography are commonly employed to assess purity and stability over time .

Applications

Nerofe has promising applications primarily in oncology:

  • Cancer Therapy: It is being investigated for its ability to induce apoptosis in various cancer types including acute myeloid leukemia, breast carcinoma, glioblastoma, prostate cancer, and lung cancer .
  • Combination Therapies: Research indicates that Nerofe may enhance the efficacy of existing chemotherapeutic agents like Doxorubicin by synergistically increasing cell death rates in malignant tumors .
  • Immunotherapy: Emerging studies suggest that Nerofe may play a role in activating immune responses against tumors, potentially transforming immunosuppressive tumor environments into immunostimulatory ones .
Molecular Mechanisms of Action

Apoptosis Induction Pathways via Tumor Cell Apoptosis Factor Receptor-Mediated Signaling

Nerofe (dTCApFs), a 14-amino-acid derivative of the human hormonal peptide Tumor Cell Apoptosis Factor, induces apoptosis by selectively binding to the Tumor Cell Apoptosis Factor receptor (T1/ST2 receptor). This receptor is sparsely expressed in healthy tissues but overexpressed in multiple cancers, including colorectal, breast, and non-small-cell lung carcinomas [1] [2]. Upon binding, Nerofe triggers dual apoptotic pathways:

  • Caspase 8 Activation: The receptor-ligand interaction recruits Fas-associated death domain (FADD) adaptors, initiating caspase 8 cleavage and subsequent effector caspase activation [2].
  • Mitochondrial Pathway: Nerofe upregulates pro-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins (e.g., Bax), leading to mitochondrial outer membrane permeabilization and cytochrome c release. This activates caspase 9 and the apoptosome complex [2].Notably, Nerofe exhibits selectivity for proliferating cancer cells due to the Tumor Cell Apoptosis Factor receptor overexpression in malignant tissues. In vitro studies confirm negligible apoptosis induction in non-proliferating cells or tissues with baseline Tumor Cell Apoptosis Factor receptor expression [2].

Table 1: Nerofe-Mediated Apoptotic Pathways

PathwayKey Molecular EventsDownstream Effects
Extrinsic (Caspase 8)Tumor Cell Apoptosis Factor receptor-FADD binding → Caspase 8 cleavageActivation of executioner caspases
Intrinsic (Mitochondrial)Bax/Bak oligomerization → Cytochrome c release → Caspase 9 activationApoptosome formation → DNA fragmentation

Endoplasmic Reticulum Stress Modulation and Unfolded Protein Response Inhibition

Nerofe disrupts endoplasmic reticulum homeostasis by inducing loss of Golgi apparatus function and impairing protein folding capacity. This results in accumulation of misfolded proteins, triggering severe endoplasmic reticulum stress [1]. The unfolded protein response is simultaneously inhibited through two mechanisms:

  • Inositol-Requiring Enzyme 1α-X-Box Binding Protein 1 (IRE1α-XBP1) Suppression: Nerofe reduces IRE1α ribonuclease activity, preventing X-box binding protein 1 mRNA splicing and impairing adaptive transcription of chaperones like Binding Immunoglobulin Protein and Glucose-Regulated Protein 94 [1] [5].
  • Eukaryotic Initiation Factor 2α (eIF2α) Dysregulation: While unfolded protein response activation typically phosphorylates eIF2α to reduce protein translation, Nerofe disrupts this feedback loop. Sustained eIF2α phosphorylation fails to resolve endoplasmic reticulum stress, promoting C/EBP Homologous Protein (CHOP)-mediated apoptosis [3] [5].Doxorubicin synergistically enhances Nerofe’s endoplasmic reticulum stress effects by blocking unfolded protein response repair mechanisms, leading to irreversible proteotoxic stress and caspase activation [1].

Downregulation of Kirsten Rat Sarcoma Viral Oncogene Homolog/Mitogen-Activated Protein Kinase Oncogenic Signaling Networks

Nerofe inhibits Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) signaling, a critical oncogenic driver mutated in >85% of pancreatic, 47% of colorectal, and 33% of lung adenocarcinomas [1]. Key mechanisms include:

  • Direct KRAS Protein Reduction: Combined Nerofe-Doxorubicin treatment decreases KRAS protein expression by 90–100% in metastatic colorectal cancer cells (SW480, HT-29, CT26), as quantified via immunoblotting [1].
  • Mitogen-Activated Protein Kinase Cascade Suppression: Downstream effectors Mitogen-Activated Protein Kinase 1 and Mitogen-Activated Protein Kinase 2 show parallel reduction, disrupting proliferative signaling [1].In vivo studies demonstrate that Nerofe-Doxorubicin combination reduces KRAS-positive tumor volumes by >50% in CT26 mouse xenograft models, correlating with immunohistochemistry-confirmed KRAS downregulation [1].

Table 2: Nerofe-Induced KRAS/Mitogen-Activated Protein Kinase Downregulation in Cancer Models

Cell Line/Tumor TypeKRAS ReductionMitogen-Activated Protein Kinase 1/2 ReductionFunctional Outcome
SW480 (Colorectal)90%95%70% viability decrease
HT-29 (Colorectal)95%90%65% viability decrease
CT26 (Murine Colon)100%100%Tumor regression in vivo

Role of Micro Ribonucleic Acid 217 in Mediating Tumor Suppressor Activity

Micro Ribonucleic Acid 217 (miR217) functions as a tumor suppressor by directly targeting Kirsten Rat Sarcoma Viral Oncogene Homolog messenger ribonucleic acid. Nerofe upregulates miR217 expression by 200–300% in Kirsten Rat Sarcoma Viral Oncogene Homolog-mutated tumors, as validated via reverse transcription polymerase chain reaction [1] [6]. Molecular consequences include:

  • Kirsten Rat Sarcoma Viral Oncogene Homolog 3′-Untranslated Region Binding: miR217 binds conserved seed sequences in Kirsten Rat Sarcoma Viral Oncogene Homolog 3′-untranslated region, triggering messenger ribonucleic acid degradation and translational repression [6].
  • Chemosensitization: miR217 restoration increases cisplatin sensitivity in cervical cancer models by 40–60% (Cell Counting Kit 8 assays), confirming its role in reversing chemoresistance [6].Notably, bioinformatic analyses predict miR217 targets beyond Kirsten Rat Sarcoma Viral Oncogene Homolog, including Mitogen-Activated Protein Kinase 1, suggesting broad signaling network modulation [1].

Mitochondrial Dysfunction and Reactive Oxygen Species Amplification

Nerofe induces mitochondrial dysfunction through reactive oxygen species overproduction and energy metabolism disruption:

  • Reactive Oxygen Species Burst: Combined Nerofe-Doxorubicin treatment increases reactive oxygen species by 60–80% in colorectal cancer cells, compared to 10% with Doxorubicin alone. This occurs via impaired electron transport chain function and antioxidant depletion [1] [4].
  • Mitochondrial Permeability Transition: Reactive oxygen species open mitochondrial permeability transition pores, collapsing membrane potential (ΔΨm) and releasing cytochrome c [4] [7].
  • Energy Crisis: Adenosine triphosphate production decreases by >50% due to electron transport chain complex I inhibition, as rotenone (complex I inhibitor) mimics this effect [4] [7].Reactive oxygen species amplify endoplasmic reticulum stress through protein disulfide isomerase oxidation and calcium release, creating a lethal feedback loop that potentiates Nerofe’s cytotoxicity [4] [5].

Properties

CAS Number

1311294-45-7

Product Name

Nerofe

IUPAC Name

(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid

Molecular Formula

C96H129N21O20

Molecular Weight

1897.2 g/mol

InChI

InChI=1S/C96H129N21O20/c1-52(2)41-71(85(126)110-74(46-59-49-103-66-31-17-14-28-62(59)66)88(129)106-69(36-37-79(121)122)84(125)105-68(34-21-39-101-96(99)100)83(124)107-70(95(136)137)33-19-20-38-97)111-92(133)81(55(6)120)116-90(131)77(51-118)114-91(132)78-35-22-40-117(78)94(135)76(42-53(3)4)113-87(128)72(43-56-23-9-7-10-24-56)109-86(127)73(44-57-25-11-8-12-26-57)112-93(134)80(54(5)119)115-89(130)75(47-60-50-104-67-32-18-15-29-63(60)67)108-82(123)64(98)45-58-48-102-65-30-16-13-27-61(58)65/h7-18,23-32,48-50,52-55,64,68-78,80-81,102-104,118-120H,19-22,33-47,51,97-98H2,1-6H3,(H,105,125)(H,106,129)(H,107,124)(H,108,123)(H,109,127)(H,110,126)(H,111,133)(H,112,134)(H,113,128)(H,114,132)(H,115,130)(H,116,131)(H,121,122)(H,136,137)(H4,99,100,101)/t54-,55-,64+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,80+,81+/m0/s1

InChI Key

FNQVICDIQNFNHD-NOQIVBDNSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)N

Isomeric SMILES

C[C@@H]([C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC(C)C)C(=O)N3CCC[C@@H]3C(=O)N[C@H](CO)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@@H](CC8=CNC9=CC=CC=C98)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.